4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine
Overview
Description
“4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C12H13N3 . It is also known by other synonyms such as “4-METHYL-6-P-TOLYLPYRIMIDIN-2-AMINE” and "2-Pyrimidinamine, 4-methyl-6-(4-methylphenyl)-" .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes “this compound”, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringNC1=NC(C2=CC=CC=C2)=CC(C)=N1
. The InChI key for this compound is ZWHPURVKWJBWEF-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 199.25 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Crystal Structure and Theoretical Studies
- Crystal Structure and DFT Studies: The compound's molecular conformation is stabilized by intramolecular hydrogen bonds. It forms a supramolecular chain and a two-dimensional network in its crystalline form. DFT calculations suggest potential in pharmaceutical and material fields, showing broad biological activities such as anti-bacterial and anti-HIV, also serving as potential chemotherapeutic agents (Murugavel et al., 2014).
Synthesis Techniques and Chemical Reactions
- Efficient Synthesis of Thieno[2,3‐d]pyrimidin‐4(3H)‐ones: A synthesis method for 2‐substituted thieno[2,3‐d]pyrimidin‐4(3H)‐ones, involving the reaction of carbodiimides with aromatic isocyanates and secondary amines (Fang et al., 2008).
- Tyrosine Kinase Inhibitors: Derivatives of this compound have been studied as inhibitors of tyrosine kinase activity, particularly in the context of the epidermal growth factor receptor (EGFR), suggesting potential in cancer treatment (Rewcastle et al., 1998).
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Antimicrobial Activities: Derivatives of this compound have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel & Patel, 2017).
- Isostructural and Hydrogen-bonded Sheets: Studies on similar pyrimidine compounds have shown their ability to form hydrogen-bonded sheets, which may have implications in material science and molecular engineering (Trilleras et al., 2009).
Pharmaceutical and Biological Applications
- Trifluoromethylated Analogues Synthesis: Studies on the synthesis of trifluoromethylated analogues of pyrimidine derivatives have implications for developing new drugs and pharmaceuticals (Sukach et al., 2015).
- Conversion to Antithrombotic Pyrido[4,3-d]pyrimidine-2,4-diones: Research indicates the potential of certain pyrimidine derivatives in the synthesis of new antithrombotic compounds with cerebral and peripheral effects (Furrer et al., 1994).
Safety and Hazards
The safety information for “4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine” includes hazard statements such as H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .
Properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDBWKSCJYDDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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